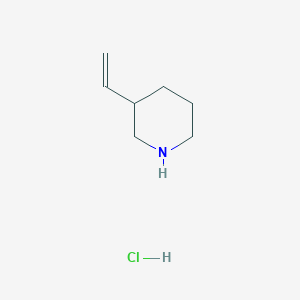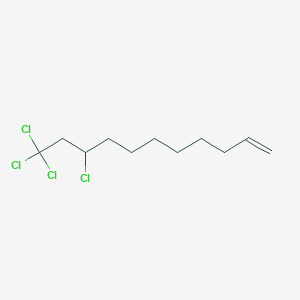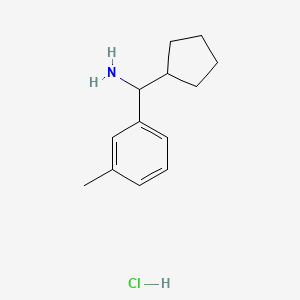
Cyclopentyl(m-tolyl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclopentyl(m-tolyl)methanamine hydrochloride, also known as CPM, is an organic compound that is commonly used in organic synthesis and laboratory experiments. It is a white crystalline powder that is soluble in water and ethanol. CPM is an important synthetic intermediate for a variety of pharmaceuticals, agrochemicals, and specialty chemicals. CPM is also used as a catalyst for a variety of reactions and can be used as a reactant in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Local Anesthetic Activity
Cyclopentyl(m-tolyl)methanamine hydrochloride was studied as part of a series of compounds with local anesthetic and analgesic properties. The synthesis involved the production of ortho-(cyclopentyl)anilines and their derivatives, which were then tested for local anesthetic activity. The study provides insights into the structural requirements for local anesthetic activity and offers a pathway for the synthesis of potential anesthetic agents (Gataullin et al., 2001).
Cyclopentyl Methyl Ether (CPME) Properties
Research has highlighted the use of cyclopentyl methyl ether (CPME) as a commercially available solvent for various applications. CPME's properties, such as hydrophobicity, lower solubility in water, lower volatility, and stability compared to typical ethereal solvents, make it suitable for use as a diluent or an extractant in liquid-liquid extraction systems. This research provides valuable data on the potential industrial applications of CPME (Oshima et al., 2017).
Pharmaceutical and Medical Applications
N-Substituted Oxamides Synthesis
Compounds containing a 1-phenylcyclopentylmethylamino group, which include derivatives of cyclopentyl(m-tolyl)methanamine, were found to exhibit a broad spectrum of biological activity. Research focused on synthesizing new derivatives, exploring their potential for various biological and pharmaceutical applications (Aghekyan et al., 2013).
Material Science and Polymerization
Cyclopentyl Methyl Ether as a Green Solvent
The use of cyclopentyl methyl ether (CPME) as an environmentally friendly alternative for various polymerization processes highlights its significance in material science. CPME's effectiveness in reversible-addition fragmentation chain transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP) demonstrates its potential as a green substitute to traditional organic solvents, contributing to more sustainable industrial practices (Abreu et al., 2016).
Eigenschaften
IUPAC Name |
cyclopentyl-(3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11;/h4-5,8-9,11,13H,2-3,6-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKMUTYCQKUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


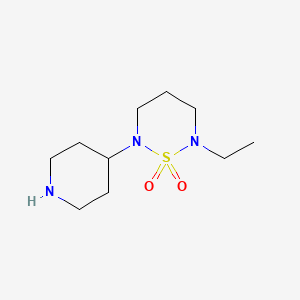

![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1471266.png)
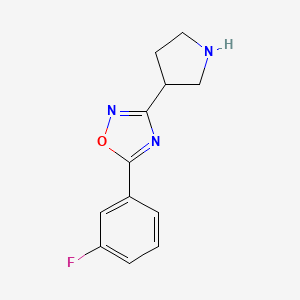
![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)
![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)

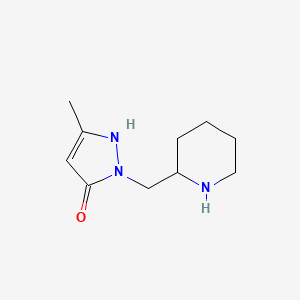

![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)


